Phenyl-N-tert-butylnitrone, (E)-
CAS No.: 85225-53-2
Cat. No.: VC13704242
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85225-53-2 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | N-tert-butyl-1-phenylmethanimine oxide |
| Standard InChI | InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ |
| Standard InChI Key | IYSYLWYGCWTJSG-FMIVXFBMSA-N |
| Isomeric SMILES | CC(C)(C)/[N+](=C\C1=CC=CC=C1)/[O-] |
| SMILES | CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
| Canonical SMILES | CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
Introduction
Chemical and Structural Properties of Phenyl-N-tert-butylnitrone
Molecular Characteristics
Phenyl-N-tert-butylnitrone (PBN) is a linear nitrone with the chemical formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The (E)-isomer configuration, where the phenyl group and tert-butyl moiety are on opposite sides of the nitrone double bond, is critical for its spin-trapping activity. Key structural features include:
-
Nitrone group: The N-oxide (N⁺–O⁻) moiety enables radical adduct formation.
-
Aromatic ring: Enhances stability and influences electronic interactions with radicals.
-
tert-Butyl group: Provides steric bulk, modulating solubility and membrane permeability .
Table 1: Fundamental Chemical Properties of PBN (E)-Isomer
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| SMILES Notation | CC(C)(C)N+=C\C1=CC=CC=C1 | |
| E/Z Isomerism | E-configuration | |
| Melting Point | Not reported (solid at RT) |
Synthesis and Derivatives
PBN is synthesized via condensation of benzaldehyde with N-tert-butylhydroxylamine. Modifications at the para position of the phenyl ring (e.g., -F, -CF₃, -CH₃) yield derivatives with enhanced radical-trapping kinetics and tissue specificity . For instance, 4-CH₃-PBN demonstrates a 60% inhibition of rhodopsin regeneration in murine models, outperforming parental PBN .
Pharmacological Mechanisms and Biological Activity
Spin-Trapping and Antioxidant Effects
PBN’s primary mechanism involves trapping reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydroxyl (- OH) radicals, forming stable nitroxide adducts detectable via electron paramagnetic resonance (EPR) . This property underpins its use in mapping oxidative stress in neurodegenerative and ischemic tissues. Comparative studies show that PBN derivatives like 4-CF₃-PBN exhibit a 3.18-fold higher radical-trapping rate than PBN itself .
Table 2: Pharmacological Targets and Efficacy of PBN
Enzyme Inhibition and Visual Cycle Modulation
PBN inhibits RPE65, a retinal pigment epithelium enzyme critical for converting all-trans-retinyl esters to 11-cis-retinol in the visual cycle . This inhibition slows rhodopsin regeneration, reducing toxic lipofuscin accumulation in retinal degenerative diseases like age-related macular degeneration (AMD). Topical 5% 4-CH₃-PBN in baboons decreased visual cycle speed by 30%, highlighting its therapeutic potential .
Therapeutic Applications and Preclinical Evidence
Neuroprotection
PBN mitigates neurotoxicity in models of chemotherapy-induced neuropathy and excitotoxicity. Intraperitoneal administration (50 mg/kg) in rats reduced mechanical allodynia by 40–60%, correlating with diminished ROS in dorsal root ganglia . Mechanistically, PBN suppresses TNFR1 upregulation post-TRPV1 activation, interrupting pro-inflammatory signaling .
Retinoprotection
In light-damage models, PBN derivatives preserved ~90% of photoreceptors versus 90% loss in controls . Electroretinography (ERG) confirmed functional retention, with a-wave amplitudes maintained at 80–85% of baseline after systemic PBND administration .
Table 3: Efficacy of PBN Derivatives in Retinal Protection
| Derivative | Route | Effect on Rhodopsin Regeneration | Photoreceptor Survival |
|---|---|---|---|
| PBN | Intraperitoneal | 60% inhibition | 70–75% |
| 4-CH₃-PBN | Topical | 60% inhibition | 85–90% |
| 4-CF₃-PBN | Systemic | 55% inhibition | 80–85% |
Recent Advances and Derivative Optimization
Para-Substituted PBN Analogs
Structural modifications at the phenyl ring’s para position enhance blood-brain barrier penetration and target affinity. 4-F-PBN and 3,4-di-F-PBN exhibit 2.5–3× higher radical-trapping rates than PBN in cortical neurons, correlating with improved outcomes in stroke models .
Combination Therapies
Co-administration with NMDA receptor antagonists (e.g., memantine) synergistically reduces oxidative and excitotoxic damage in diisopropylphosphorofluoridate (DFP)-intoxicated models . This approach lowers neuronal nitric oxide synthase (nNOS) activity by 50–60%, preventing mitochondrial dysfunction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume